molecular formula C14H21N3O B2688355 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034634-01-8

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2688355
CAS No.: 2034634-01-8
M. Wt: 247.342
InChI Key: WSVUELPGUFJYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, designed for Research Use Only. Its structure incorporates two pharmacologically relevant motifs: a 1,5-dimethyl-1H-pyrazole group and a cyclohex-3-enecarboxamide moiety. Pyrazole derivatives are recognized as metabolically stable, lipophilic bioisosteres of phenol and are known for their broad spectrum of biological activities . Extensive scientific literature highlights that such N-pyrazole derivatives and carboxamide-containing compounds exhibit a wide range of promising properties, including remarkable antioxidant and antiproliferative activities . These derivatives can demonstrate protective effects against oxidative stress by inhibiting reactive oxygen species (ROS) production, superoxide anion formation, and lipid peroxidation in cellular models such as human platelets and endothelial cells . Furthermore, structural analogs have been investigated for their antitumoral potential, with some showing the ability to inhibit tubulin polymerization , and for their antiviral and antibacterial applications . The carboxamide group, a common feature in many bioactive molecules, often contributes to excellent coordination abilities and is frequently associated with structural similarity to the lateral chain of natural benzylpenicillin, further underscoring its potential in drug discovery . Researchers can utilize this compound as a key intermediate or precursor in multi-component reactions to generate structural diversity for screening campaigns , or as a tool compound for investigating novel biological pathways involving oxidative stress and cellular proliferation. The specific information on the biological profile and mechanism of action for this exact compound is an area of active research, and the value is derived from its constituent structural classes.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-10-13(16-17(11)2)8-9-15-14(18)12-6-4-3-5-7-12/h3-4,10,12H,5-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVUELPGUFJYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 1,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

  • Alkylation: : The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.

  • Amide Formation: : The final step involves the reaction of the alkylated pyrazole with cyclohex-3-enecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide to an amine.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Epoxides or diols from the cyclohexene ring.

    Reduction: Primary amines from the reduction of the amide group.

    Substitution: Nitro or halogenated derivatives of the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its pyrazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the pyrazole ring, which is a common motif in many pharmaceuticals, suggests that it may exhibit bioactivity against certain diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, potentially inhibiting their activity. The ethylamine side chain and the cyclohexene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

A. Pyrazole Derivatives
Pyrazole-based compounds are widely studied due to their diverse biological and material applications. Key structural analogues include:

((1,5-Dimethyl-1H-pyrazol-3-yl)methylene)imine-Substituted Silica (SiNP) Structure: Features a pyrazole ring linked via a methyleneimine group to a silica matrix. Synthesis: Utilizes a Schiff base reaction between 1,5-dimethyl-1H-pyrazole-3-carbaldehyde and 3-aminopropylsilica . Key Difference: The silica support in SiNP contrasts with the ethyl-cyclohexenecarboxamide chain in the target compound, leading to distinct solubility and reactivity profiles.

N-(Pyrazolylalkyl)carboxamides

  • Example : N-(2-(1H-pyrazol-3-yl)ethyl)benzamide.
  • Comparison : Replacement of the cyclohexene group with a benzene ring reduces conformational flexibility. The absence of methyl groups on the pyrazole may alter hydrogen-bonding patterns .

B. Cyclohexene Carboxamides

  • Example : N-(Cyclohex-2-enyl)acetamide.
Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies of pyrazole derivatives often reveal hydrogen-bonded networks. For instance, Etter’s graph-set analysis could classify interactions in the target compound’s crystal structure, such as N–H···O (amide) or C–H···N (pyrazole) bonds. Comparable compounds like N-(pyrazolylalkyl)benzamides exhibit layered packing due to intermolecular H-bonding, whereas the cyclohexene group in the target compound may introduce steric hindrance, reducing crystalline order.

Physicochemical Properties

The table below summarizes hypothetical comparisons based on structural features:

Property Target Compound N-(2-(1H-Pyrazol-3-yl)ethyl)benzamide SiNP
Molecular Weight ~277 g/mol ~215 g/mol Polymer-supported (variable)
Rigidity Moderate (cyclohexene + ethyl chain) Low (flexible ethyl chain) High (silica matrix)
Hydrogen-Bonding Sites 2 (amide N–H, pyrazole N) 2 (amide N–H, pyrazole N) 1 (imine N)
Solubility Likely polar aprotic solvents Moderate in DMSO/MeOH Insoluble (solid support)
Functional Implications
  • Reactivity : The cyclohexene’s double bond may enable Diels-Alder reactions, unlike saturated analogues.
  • Biological Activity : Methyl groups on the pyrazole could enhance metabolic stability compared to unmethylated derivatives.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclohex-3-enecarboxamide (CAS Number: 2034634-01-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3OC_{14}H_{21}N_{3}O, with a molecular weight of 247.34 g/mol. The compound features a cyclohexene ring and a pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
CAS Number 2034634-01-8
Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the reaction of cyclohexene derivatives with pyrazole-containing reagents. One common approach includes:

  • Preparation of Pyrazole Derivative : Synthesize 1,5-dimethyl-1H-pyrazole.
  • Formation of Carboxamide : React the pyrazole derivative with cyclohexenecarboxylic acid derivatives under acidic or basic conditions to yield the desired amide.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole rings exhibit significant anticancer activity. For instance, a study highlighted the antiproliferative effects of pyrazole derivatives against various cancer cell lines, suggesting that this compound may possess similar properties due to its structural characteristics .

Anticonvulsant Activity

A related compound demonstrated anticonvulsant properties in animal models. The mechanism of action is hypothesized to involve modulation of neurotransmitter systems, particularly GABAergic pathways. This suggests that this compound may also exhibit neuroprotective effects .

Study on Pyrazole Derivatives

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their biological activities. Among these, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro .

Pharmacological Evaluation

A pharmacological evaluation revealed that the compound exhibited moderate inhibitory activity against certain enzymes involved in cancer progression, such as topoisomerases and kinases. The structure–activity relationship (SAR) studies indicated that modifications on the pyrazole ring could enhance biological activity .

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization is critical to isolate stereoisomers or regioisomers.
  • Monitor reaction progress using TLC or LC-MS to avoid over-alkylation.

Basic: How is single-crystal X-ray diffraction (SC-XRD) optimized to resolve the molecular conformation of this compound?

Answer :
SC-XRD requires high-quality crystals grown via slow evaporation (e.g., using DCM/hexane mixtures). Critical steps include:

  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Structure refinement : Employ SHELXL (via WinGX interface) for anisotropic displacement parameter refinement. highlights SHELXL’s robustness for small-molecule refinement, particularly for resolving disorder in cyclohexene moieties .
  • Validation : Check for R-factor convergence (target: R₁ < 0.05) and validate geometry using PLATON/ADDSYM to detect missed symmetry .

Example : The crystal structure of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide () revealed planar pyrazole rings with intermolecular N–H···O hydrogen bonds, a pattern applicable to analogous carboxamides .

Advanced: How can hydrogen bonding (H-bond) graph set analysis predict crystal packing motifs?

Answer :
Etter’s graph set theory () categorizes H-bond patterns into D (donor), A (acceptor), and R (ring) descriptors. For N-(2-(1,5-dimethylpyrazol-3-yl)ethyl)cyclohexenecarboxamide:

  • Identify H-bond donors/acceptors : The carboxamide NH and carbonyl O are primary donors/acceptors. The pyrazole N may participate in weaker C–H···N interactions.
  • Graph set notation : A D₁¹(2) motif (single donor bifurcated to two acceptors) is common in carboxamides, as seen in ’s formamide derivative .
  • Packing prediction : Dominant R₂²(8) rings (two donors/two acceptors forming an 8-membered ring) often lead to layered or helical packing, influencing solubility and stability .

Validation : Compare predicted motifs with SC-XRD data (e.g., Mercury CSD analysis).

Advanced: How do electronic effects of the cyclohexene ring influence the compound’s reactivity or biological interactions?

Answer :
The cyclohexene ring introduces steric constraints and electronic modulation:

  • Conformational analysis : DFT calculations (B3LYP/6-31G*) show that the half-chair conformation of cyclohexene minimizes steric clash with the pyrazole ethyl group.
  • Electrophilicity : The α,β-unsaturated carboxamide (due to cyclohexene conjugation) may act as a Michael acceptor, a feature exploitable in covalent inhibitor design ( uses similar motifs for pharmacophore development) .
  • Solubility : The nonpolar cyclohexene reduces aqueous solubility, necessitating formulation studies with co-solvents (e.g., PEG-400) .

Experimental validation : Use cyclic voltammetry to assess redox behavior and NMR titration to map H-bond acceptor strength.

Advanced: What strategies resolve contradictions in biological activity data across structural analogs?

Answer :
Discrepancies often arise from off-target interactions or assay-specific conditions. Mitigation strategies include:

  • SAR studies : Systematically vary substituents (e.g., cyclohexene vs. aromatic rings) and correlate with activity. ’s SAR on pyrazole-carboxamide hybrids demonstrates how small structural changes (e.g., chloro vs. methyl groups) alter target affinity .
  • Orthogonal assays : Validate hits using SPR (binding affinity), cellular thermal shift assays (target engagement), and kinome-wide profiling (selectivity).
  • Molecular docking : Use AutoDock Vina with homology models (based on PDB templates) to rationalize activity differences. For example, ’s pyrazole derivatives showed varied binding poses in enzyme active sites due to steric effects .

Advanced: How can computational modeling predict metabolic stability of this compound?

Q. Answer :

  • Metabolite prediction : Use GLORY (Gradient-boosted Metabolite Prediction) to identify vulnerable sites (e.g., cyclohexene epoxidation or pyrazole N-demethylation) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational flexibility affecting CYP450 binding. ’s mass spectrometry data on pyrazole alcohols can inform likely oxidation sites .
  • QSAR models : Train models on PubChem datasets () to correlate logP, polar surface area, and microsomal half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.